

Application Notes and Protocols for Acid Red 315 in Fluorescence Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 315 is a synthetic, water-soluble anionic azo dye, structured as a 1:2 metal complex, typically involving chromium, which enhances its stability.[1][2] While its primary industrial applications are in the dyeing of textiles and leather, its inherent fluorescent properties present opportunities for its use in biological research, particularly in fluorescence microscopy.[3][4][5] Notably, Acid Red 315 has been identified as a fluorescent molecular probe for investigating pH-dependent protein-protein interactions, with its fluorescence emission being sensitive to the conformational changes in proteins like mucin.[1] This characteristic suggests its potential as an environmental sensor for probing cellular microenvironments, such as acidic organelles, or for studying dynamic protein interactions in live or fixed cells.

These application notes provide a summary of the known properties of **Acid Red 315** and a proposed protocol for its use in fluorescence microscopy. Researchers are advised that while the fundamental principles of fluorescence microscopy are applied, specific parameters for **Acid Red 315** are not extensively documented in scientific literature and will require optimization.

Physicochemical and Fluorescent Properties of Acid Red 315







A comprehensive understanding of the properties of **Acid Red 315** is crucial for its successful application in fluorescence microscopy. The following table summarizes the available data.



Property	Value/Description	Reference(s)
CAS Number	12220-47-2	[2][6]
Appearance	Red crystalline or powdered solid	[7][8]
Molecular Structure	Single azo, 1:2 Metal Complex (often Chromium)	[1][2]
Solubility	Good solubility in water and alcohol; Poor solubility in organic solvents.	[7][8][9]
Chemical Stability	Relatively stable under acidic conditions; Prone to fading under alkaline conditions.	[7][8]
Fluorescent Properties	Exhibits fluorescence that is sensitive to environmental pH and protein conformation.	[1]
Excitation Maximum (λex)	Not explicitly reported for microscopy applications. Estimated to be in the green-yellow range (~540-580 nm) based on its red color.	-
Emission Maximum (λem)	Not explicitly reported for microscopy applications. Estimated to be in the orangered range (~570-650 nm).	-
Quantum Yield (ΦF)	Not reported.	-
Photostability	Reported to have good light fastness in industrial applications, but photostability under intense laser illumination for microscopy is not documented.	[8]



Note: The excitation and emission maxima are estimations based on the visual color of the dye. It is highly recommended that users determine the optimal spectral properties of **Acid Red 315** in their specific experimental buffer and imaging system before proceeding with detailed experiments.

Experimental Protocols

The following protocols are proposed starting points for utilizing **Acid Red 315** in fluorescence microscopy. Optimization of dye concentration, incubation time, and imaging parameters will be necessary for different cell types and experimental questions.

Preparation of Acid Red 315 Stock Solution

- Materials:
 - Acid Red 315 powder (CAS 12220-47-2)
 - High-purity dimethyl sulfoxide (DMSO) or ethanol
 - Nuclease-free water
 - Microcentrifuge tubes
- Procedure:
 - 1. Weigh out a small amount of **Acid Red 315** powder (e.g., 1 mg).
 - Dissolve the powder in a minimal amount of DMSO or ethanol to create a highconcentration stock solution (e.g., 1-10 mM). Acid Red 315 has good solubility in alcohols.[7][8]
 - 3. Vortex thoroughly to ensure complete dissolution.
 - 4. Centrifuge the solution at high speed for 5 minutes to pellet any undissolved particles.
 - 5. Carefully transfer the supernatant to a new, light-protected tube.



6. Store the stock solution at -20°C, protected from light. For working solutions, dilute the stock solution in an appropriate aqueous buffer immediately before use.

Live Cell Staining and Imaging

This protocol is designed for staining live cultured cells and is based on general principles for using fluorescent probes that target intracellular compartments. Given **Acid Red 315**'s stability in acidic conditions and its reported pH-sensitive fluorescence, it may preferentially accumulate in acidic organelles like lysosomes.

- Materials:
 - Cultured cells grown on glass-bottom dishes or coverslips
 - Acid Red 315 working solution (see below)
 - Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
 - o Complete cell culture medium
- Procedure:
 - 1. Preparation of Staining Solution: Prepare a working solution of **Acid Red 315** by diluting the stock solution in warm (37°C) cell culture medium or a suitable buffer (e.g., HBSS). A starting concentration range of 1-10 μ M is recommended for initial optimization.
 - 2. Cell Preparation: Aspirate the culture medium from the cells. Wash the cells once with warm PBS or HBSS.
 - Staining: Add the pre-warmed Acid Red 315 staining solution to the cells, ensuring the entire surface is covered.
 - 4. Incubation: Incubate the cells at 37°C in a humidified incubator for 15-60 minutes. The optimal incubation time will need to be determined empirically.
 - 5. Washing: Aspirate the staining solution and wash the cells two to three times with warm PBS or HBSS to remove excess dye and reduce background fluorescence.



6. Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets. Based on the estimated spectral properties, a filter set suitable for rhodamine or Texas Red may be a good starting point (e.g., excitation: 560/40 nm; emission: 630/75 nm).

Fixed Cell Staining

This protocol can be used for staining fixed cells, which may be useful for co-localization studies with immunofluorescence.

- Materials:
 - Cultured cells grown on coverslips
 - 4% Paraformaldehyde (PFA) in PBS
 - PBS
 - Acid Red 315 working solution (1-10 μM in PBS)
 - Mounting medium
- Procedure:
 - 1. Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - 2. Washing: Wash the cells three times with PBS for 5 minutes each.
 - 3. Staining: Add the **Acid Red 315** working solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
 - 4. Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
 - 5. Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.



6. Imaging: Image the stained cells using a fluorescence microscope.

Mandatory Visualizations

Caption: Workflow for live cell staining with Acid Red 315.

Caption: Proposed mechanism for Acid Red 315 fluorescence in acidic organelles.

Potential Applications in Research and Drug Development

- Visualizing Acidic Organelles: Due to its stability in acidic environments and pH-sensitive fluorescence, Acid Red 315 could be a valuable tool for labeling and studying lysosomes, endosomes, and other acidic vesicles. Changes in fluorescence intensity could potentially report on changes in organellar pH.
- Studying Protein Conformation and Interactions: As demonstrated with mucin, Acid Red
 315's fluorescence can be modulated by protein conformation. This opens up possibilities for developing assays to screen for compounds that alter protein structure or protein-protein interactions.
- High-Content Screening: The water-soluble nature and potential for live-cell staining make
 Acid Red 315 a candidate for use in high-content screening platforms to assess cellular responses to drug candidates, particularly those that might affect intracellular pH or protein homeostasis.

Safety and Handling

Acid Red 315 is a chemical dye and should be handled with appropriate safety precautions. Wear gloves, safety glasses, and a lab coat when handling the powder and solutions. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer: The provided protocols and information are intended as a starting point for research applications. As the use of **Acid Red 315** in cellular fluorescence microscopy is not yet widely established, significant optimization by the end-user is expected. The photophysical data provided are estimations and should be experimentally verified.



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